1-(BENZYLOXY)BUT-3-EN-2-OL
Overview
Description
1-(BENZYLOXY)BUT-3-EN-2-OL: is an organic compound with the molecular formula C11H14O2 and a molecular weight of 178.23 g/mol . It is also known by its synonym This compound . This compound is characterized by the presence of a butenol group and a phenylmethoxy group, making it a versatile intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(BENZYLOXY)BUT-3-EN-2-OL typically involves the reaction of 3-buten-2-ol with benzyl chloride in the presence of a base such as sodium hydroxide . The reaction is carried out under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Oxidation: 1-(BENZYLOXY)BUT-3-EN-2-OL can undergo oxidation reactions to form corresponding aldehydes or ketones.
Reduction: This compound can be reduced to form saturated alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the phenylmethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide .
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like hydroxide ions or alkoxide ions can be used under basic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of saturated alcohols.
Substitution: Formation of various substituted products depending on the nucleophile used.
Scientific Research Applications
1-(BENZYLOXY)BUT-3-EN-2-OL has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(BENZYLOXY)BUT-3-EN-2-OL involves its interaction with various molecular targets depending on the type of reaction it undergoes. For example, in oxidation reactions, it interacts with oxidizing agents to form aldehydes or ketones . In reduction reactions, it interacts with reducing agents to form saturated alcohols . The specific pathways and molecular targets can vary based on the reaction conditions and reagents used .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
1-(BENZYLOXY)BUT-3-EN-2-OL is unique due to the presence of both a butenol group and a phenylmethoxy group, which imparts distinct reactivity and versatility in organic synthesis . This combination of functional groups is not commonly found in similar compounds, making it a valuable intermediate in various chemical reactions .
Properties
Molecular Formula |
C11H14O2 |
---|---|
Molecular Weight |
178.23 g/mol |
IUPAC Name |
1-phenylmethoxybut-3-en-2-ol |
InChI |
InChI=1S/C11H14O2/c1-2-11(12)9-13-8-10-6-4-3-5-7-10/h2-7,11-12H,1,8-9H2 |
InChI Key |
JIIRJBFIWHEZQR-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(COCC1=CC=CC=C1)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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